Compounds containing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety, like N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), have been identified as interesting candidates in neuroscience research. They function as positive allosteric modulators (PAMs) of specific mGluRs, particularly mGluR5. [, , ] PAMs enhance the activity of a receptor without directly activating it, offering a nuanced way to modulate receptor function.
While the specific synthesis of the requested compound isn't detailed in the provided papers, the synthesis of similar compounds like CPPHA likely involves reacting a substituted phthalic anhydride with a suitable amine to form the isoindoline-1,3-dione core. Further modifications on the aromatic ring and the propanamide linker could be achieved through various synthetic methods. [, ]
The 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group likely plays a crucial role in the binding of these compounds to their target receptors. This group is a planar, aromatic structure, potentially participating in pi-stacking interactions with aromatic amino acid residues within the receptor binding site. []
CPPHA and similar compounds act as positive allosteric modulators (PAMs) of mGluR5, potentiating its response to agonists like glutamate. Interestingly, CPPHA achieves this through a novel allosteric site distinct from the binding site of other known mGluR5 modulators like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29). This distinct binding site suggests a unique mode of action for CPPHA. [, , ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8